3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound with the Chemical Abstracts Service (CAS) number 898495-28-8. The molecular formula for this compound is C15H16N2O2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound is categorized as an organic compound and falls under the class of benzamides, which are derivatives of benzoic acid.
The synthesis of 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:
The synthesis requires careful control of reaction conditions (temperature, pH) to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and confirm product identity.
The molecular structure of 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide features a benzene ring attached to a benzamide functional group and a tetrahydrobenzoxazole moiety.
CC1=CC=CC=C1C(=O)N(C)C2=CC(=C(C=C2)N1CCN=C1)C=C
3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can participate in various chemical reactions typical for amides and heterocycles:
The reactivity is influenced by the electronic effects imparted by substituents on the aromatic rings and the presence of heteroatoms in the benzoxazole ring.
The mechanism of action for compounds like 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide often involves interactions with biological targets such as enzymes or receptors.
Research indicates that similar compounds may exhibit pharmacological activities by modulating neurotransmitter systems or acting as enzyme inhibitors. Specific studies would be necessary to elucidate its exact mechanism.
3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
Further research is necessary to fully understand its therapeutic potential and applications in drug development.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: